4-Bromo-3-chloro-1H-indazol-6-OL
Overview
Description
4-Bromo-3-chloro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 4 and 3 positions, respectively, and a hydroxyl group at the 6 position. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-1H-indazol-6-OL typically involves the following steps:
Regioselective Bromination: The starting material, often a substituted benzonitrile, undergoes bromination to introduce the bromine atom at the desired position.
Heterocycle Formation: The brominated intermediate is then subjected to cyclization with hydrazine to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the regioselective bromination and subsequent cyclization steps .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-1H-indazol-6-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alkanes .
Scientific Research Applications
4-Bromo-3-chloro-1H-indazol-6-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1H-indazol-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Lacks the chlorine and hydroxyl substituents, making it less versatile in chemical reactions.
3-Chloro-1H-indazole: Lacks the bromine and hydroxyl substituents, affecting its reactivity and biological activity.
6-Hydroxy-1H-indazole: Lacks the bromine and chlorine substituents, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-3-chloro-1H-indazol-6-OL is unique due to the presence of both bromine and chlorine substituents, along with a hydroxyl group. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various scientific research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-chloro-2H-indazol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMIZMMANLPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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